
JNJ-39758979 dihydrochloride
描述
JNJ-39758979 dihydrochloride is a selective, orally active, high-affinity histamine H4 receptor (H4R) antagonist. It exhibits species-specific binding affinities, with Ki values of 12.5 nM (human), 5.3 nM (mouse), and 25 nM (monkey) . Functionally, it antagonizes histamine-induced cAMP inhibition, demonstrating pA2 values of 7.9 (human), 8.3 (mouse), and 7.5 (monkey) in transfected cell models . Notably, its affinity for rat and guinea pig H4 receptors is significantly weaker (Ki = 188 nM and 306 nM, respectively), and it shows negligible activity against the dog H4 receptor (Ki ≥10 μM) .
Preclinical studies highlight its anti-inflammatory and antipruritic (anti-itch) effects. Clinical phase I trials confirmed tolerability in healthy volunteers, but off-target effects (e.g., nausea) halted further development .
属性
CAS 编号 |
1620648-30-7 |
---|---|
分子式 |
C11H21Cl2N5 |
分子量 |
294.22 g/mol |
IUPAC 名称 |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |
InChI 键 |
KXPWYAVIFCXPRW-YCBDHFTFSA-N |
SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
手性 SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl |
规范 SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |
产品来源 |
United States |
准备方法
Physicochemical Properties and Solubility Profiles
The molecular formula of JNJ-39758979 dihydrochloride is , with a molecular weight of 294.22 g/mol. Its solubility characteristics are critical for experimental preparation:
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
Water | 22.13 | 100 |
DMSO | 22.13 | 100 |
Corn oil | Compatible via specific ratios | N/A |
These values enable researchers to prepare stock solutions at physiologically relevant concentrations. For example, a 10 mM solution in water requires dissolving 2.942 mg/mL of the compound. Batch-specific variations in hydration status may necessitate minor adjustments.
Formulation Strategies for In Vivo Administration
Intraperitoneal/Intravenous Formulations
Three validated formulations ensure stability and bioavailability in animal models:
Formulation 1 (DMSO/Tween 80/Saline):
-
10% DMSO + 5% Tween 80 + 85% saline
-
Example: 100 μL DMSO stock + 50 μL Tween 80 + 850 μL saline
Formulation 2 (DMSO/PEG300/Tween 80/Saline):
-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline
-
Suitable for higher viscosity requirements
Formulation 3 (DMSO/Corn Oil):
-
10% DMSO + 90% corn oil
-
Enables prolonged release in lipid-rich tissues
For a 2.5 mg/mL working solution using Formulation 3, combine 100 μL of 25 mg/mL DMSO stock with 900 μL corn oil.
Storage Condition | Recommended Duration |
---|---|
Powder at -20°C | 3 years |
Powder at 4°C | 2 years |
Solution in DMSO (-80°C) | 6 months |
Solution in DMSO (-20°C) | 1 month |
Desiccation at room temperature is acceptable for short-term storage (days) during shipping. Repeated freeze-thaw cycles should be avoided for solutions to prevent hydrolytic degradation.
Pharmacokinetic Considerations in Preparation
In vivo studies reveal distinct tissue distribution patterns influencing formulation design:
Tissue | (h) | (h) | Tissue-to-Plasma Ratio (48 h) |
---|---|---|---|
Liver | 2.0 | 22.3 | 95.8 |
Kidney | 2.0 | 20.5 | 23.2 |
Brain | 2.0 | 42.5 | 22.7 |
These data justify the use of lipid-based formulations (e.g., corn oil) to enhance hepatic exposure while maintaining blood-brain barrier penetration.
Analytical Validation of Prepared Solutions
Purity Assessment
Batch-specific certificates of analysis confirm ≥98% purity via HPLC, with proton NMR () and mass spectrometry validating structural integrity. Researchers should cross-reference lot numbers against provided Certificates of Analysis (CoA) for impurity profiles.
Challenges and Limitations
The absence of publicly disclosed synthetic routes complicates large-scale production. Patent US12134608B2 and EP3486243B1 describe combination therapies but omit synthesis details. Researchers must rely on commercial suppliers (e.g., Tocris, InVivoChem) for bulk material, with pricing starting at $45/500 mg .
化学反应分析
科学研究应用
Overview
JNJ-39758979 dihydrochloride is a selective histamine H4 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and respiratory medicine. This compound has been investigated for its efficacy in managing conditions like pruritus (itching) and asthma, although its clinical development has faced challenges.
Chemical Characteristics
Pruritus Management
JNJ-39758979 has shown promise in reducing histamine-induced pruritus. A randomized clinical study demonstrated that a single oral dose significantly reduced pruritus scores compared to placebo and was effective at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration . This effect positions JNJ-39758979 as a potential treatment option for conditions characterized by itching, such as atopic dermatitis.
Asthma Treatment
The compound has been evaluated in clinical trials for asthma management, particularly in patients with uncontrolled asthma. However, a Phase 2a trial did not meet its primary efficacy endpoint, although it suggested potential effectiveness in eosinophilic asthma patients . The drug's ability to inhibit eosinophil shape change in vitro and reduce inflammation in vivo further supports its role in respiratory conditions .
Anti-inflammatory Effects
JNJ-39758979 exhibits anti-inflammatory properties, which have been observed in preclinical studies. It inhibited ovalbumin-induced inflammation in ovalbumin-sensitized mice, indicating its potential utility in inflammatory diseases . This characteristic aligns with the growing interest in H4 receptor antagonists as therapeutic agents for various immune-related disorders.
Case Studies and Clinical Trials
Challenges and Safety Concerns
Despite its promising applications, the clinical development of JNJ-39758979 faced significant hurdles due to reports of idiosyncratic drug-induced agranulocytosis in some subjects during trials . This life-threatening side effect has limited its clinical use, highlighting the need for careful monitoring and further research to understand the underlying mechanisms.
作用机制
JNJ 39758979 二盐酸盐通过选择性结合并拮抗组胺 H4 受体来发挥作用。该受体参与免疫反应和炎症的调节。通过阻断组胺 H4 受体,JNJ 39758979 二盐酸盐抑制导致炎症和瘙痒的信号通路。 所涉及的分子靶点和通路包括抑制组胺诱导的 cAMP 抑制和减少嗜酸性粒细胞形状变化 .
相似化合物的比较
Key Histamine Receptor Antagonists
The table below compares JNJ-39758979 dihydrochloride with structurally or functionally related compounds targeting histamine receptors:
Mechanistic and Clinical Differentiation
- Species Selectivity : JNJ-39758979 shows marked species variability, with weak activity in rats and guinea pigs. This contrasts with compounds like ZPL-38937887, which maintains consistent H4R affinity across species .
- Receptor Specificity : Unlike JNJ-5207852 (H3R-selective) or Hydroxyzine (H1R-selective), JNJ-39758979 avoids cross-reactivity with H1/H3 receptors, enhancing its utility in H4R-focused studies .
- Clinical Outcomes : While JNJ-39758979 reduced itch in humans, its inability to mitigate wheal/flare reactions (unlike cetirizine) underscores the H4R’s distinct role in pruritus . By comparison, ZPL-38937887 advanced to Phase II trials for atopic dermatitis, suggesting better tolerability .
Pharmacological Limitations
JNJ-39758979’s discontinuation due to off-target effects contrasts with Hydroxyzine’s long-standing clinical use despite sedation . Similarly, ZPL-38937887’s progression to Phase II highlights the importance of optimizing selectivity to avoid adverse effects .
生物活性
In Vitro Studies
- Eosinophil Response : JNJ-39758979 effectively inhibited histamine-induced eosinophil shape change in whole blood samples, demonstrating its role in modulating immune responses.
- Selectivity Profile : The compound exhibits minimal activity against a range of other targets, reinforcing its specificity for the H4 receptor.
In Vivo Studies
Phase 1 Trials
A randomized clinical trial assessed the safety and efficacy of JNJ-39758979 in healthy subjects experiencing histamine-induced pruritus. Key findings include:
- Dosage : Subjects received a single oral dose of 600 mg.
- Efficacy : The primary endpoint was the area under the curve (AUC) for pruritus scores measured at various time points post-dose. JNJ-39758979 significantly reduced pruritus compared to placebo at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration.
- Safety Profile : Common adverse effects included headache (9%) and nausea (13%), but overall, the compound was well-tolerated with no severe safety concerns noted.
Phase 2 Trials
Further investigations included a phase 2a trial focusing on adults with uncontrolled asthma:
Comparative Efficacy Table
Study Type | Efficacy Measure | JNJ-39758979 Results | Comparison (Cetirizine) |
---|---|---|---|
Phase 1 Trial | AUC of Pruritus Score | Significant reduction at 2h & 6h (P < 0.05) | Significant reduction at 6h (P < 0.0001) |
Phase 2 Trial | Efficacy in Asthma | No primary endpoint met | Not applicable |
常见问题
Basic Research Questions
Q. What experimental approaches are used to validate the selectivity of JNJ-39758979 dihydrochloride for the histamine H4 receptor (H4R)?
- Methodological Answer : Radioligand binding assays should be conducted against a panel of histamine receptor subtypes (H1R, H2R, H3R, H4R) across species (human, mouse, monkey). Measure inhibition constants (Ki) to confirm selectivity, as JNJ-39758979 exhibits Ki values of 12.5 nM (human), 5.3 nM (mouse), and 25 nM (monkey) for H4R, with minimal activity at other receptors . Competitive cAMP inhibition assays (pA2 = 7.9) further validate functional antagonism .
Q. How do species-specific differences in H4R affinity influence preclinical study design?
- Methodological Answer : Researchers must account for interspecies variability in receptor binding. For example, the lower Ki in mice (5.3 nM) compared to humans (12.5 nM) suggests higher potency in murine models. Dose-response curves should be calibrated to reflect these differences, and cross-species pharmacokinetic (PK) studies are recommended to extrapolate findings .
Q. What in vitro assays are suitable for assessing JNJ-39758979’s anti-inflammatory effects?
- Methodological Answer : Use histamine-induced chemotaxis assays in eosinophils or mast cells to quantify inhibition of cell migration. Measure cytokine release (e.g., IL-6, TNF-α) in stimulated immune cells to evaluate downstream anti-inflammatory activity. Pair these with H4R-specific knockout models to confirm receptor-mediated effects .
Advanced Research Questions
Q. How can researchers design in vivo studies to isolate H4R-mediated anti-pruritic effects from H1R-mediated responses?
- Methodological Answer : Combine JNJ-39758979 with a selective H1R antagonist (e.g., cetirizine) in histamine-induced itch models. Use H4R knockout mice to confirm target specificity. Measure itch latency, flare, and wheal responses, as H4R antagonists reduce pruritus without affecting wheal/flare, unlike H1R blockers .
Q. How should contradictory efficacy outcomes between early and late-phase clinical trials be analyzed?
- Methodological Answer : Compare trial designs and endpoints. For JNJ-39758979, phase I studies demonstrated significant itch reduction in healthy volunteers, while phase IIa failed in atopic dermatitis patients. Differences may arise from disease heterogeneity, dosing regimens, or unaddressed safety issues (e.g., agranulocytosis). Retrospective subgroup analyses and PK/PD modeling can identify confounders .
Q. What strategies optimize JNJ-39758979’s stability in formulation studies, given its dihydrochloride salt form?
- Methodological Answer : Dihydrochloride salts (2:1 HCl-to-base ratio) enhance solubility but require pH-controlled buffers (e.g., phosphate-buffered saline) to prevent degradation. Conduct accelerated stability testing (40°C/75% RH) and monitor impurities via HPLC. Consider lyophilization for long-term storage .
Q. How can researchers mitigate safety risks identified in clinical trials (e.g., agranulocytosis) during preclinical development?
- Methodological Answer : Implement rigorous hematological monitoring in chronic toxicity studies (6-month rat/monkey models). Use flow cytometry to track neutrophil counts and bone marrow biopsies to assess myelotoxicity. Compare results with structurally similar H4R antagonists to identify class effects .
Q. Methodological Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA-compliant SOPs). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store the compound in desiccated conditions at -20°C. Reference Safety Data Sheets (SDS) for spill management and disposal .
Q. How should researchers report conflicting data on H4R antagonist efficacy in peer-reviewed manuscripts?
- Methodological Answer : Structure the discussion to highlight methodological variables (e.g., species, dosing, endpoints). Use tables to juxtapose Ki values, trial outcomes, and adverse events. Cite CONSORT guidelines for clinical data transparency and include supplemental materials for raw datasets .
Q. What in silico tools can predict off-target interactions of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。